molecular formula C17H16Cl2NO4P B2725566 diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate CAS No. 327061-73-4

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate

Cat. No.: B2725566
CAS No.: 327061-73-4
M. Wt: 400.19
InChI Key: QQDVBZYTBRQHKB-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a diethoxyphosphorylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing oxidative stress: Leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate is unique due to its combination of a furan ring, dichlorophenyl group, and diethoxyphosphorylprop-2-enenitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2NO4P/c1-3-22-25(21,23-4-2)14(11-20)10-13-6-8-17(24-13)15-9-12(18)5-7-16(15)19/h5-10H,3-4H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVBZYTBRQHKB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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